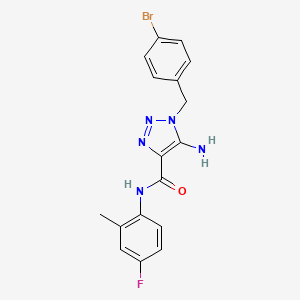

5-amino-1-(4-bromobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a 5-amino-triazole core substituted with a 4-bromobenzyl group at position 1 and an N-(4-fluoro-2-methylphenyl) carboxamide moiety at position 2. Its molecular formula is C₁₇H₁₅BrFN₅O (molecular weight: 428.24 g/mol). The bromine atom on the benzyl group and the fluorine/methyl groups on the aryl carboxamide are critical for modulating electronic, steric, and pharmacokinetic properties .

Properties

IUPAC Name |

5-amino-1-[(4-bromophenyl)methyl]-N-(4-fluoro-2-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrFN5O/c1-10-8-13(19)6-7-14(10)21-17(25)15-16(20)24(23-22-15)9-11-2-4-12(18)5-3-11/h2-8H,9,20H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUXUDAWKIMVKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrFN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-bromobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

Attachment of the Bromobenzyl and Fluoromethylphenyl Groups: These groups can be attached through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.

Reduction: Reduction reactions can occur at the triazole ring or the aromatic rings.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like sodium azide or Grignard reagents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, 5-amino-1-(4-bromobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme function and regulation.

Medicine

In medicinal chemistry, this compound has shown promise as a potential therapeutic agent. Its triazole core is known for its antimicrobial, antifungal, and anticancer properties. Researchers are investigating its efficacy in treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-bromobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

The benzyl group at position 1 influences solubility, lipophilicity, and target binding. Key analogs include:

Variations in the N-Aryl Carboxamide Group

The N-aryl group modulates target specificity and potency:

Key Insight : Electron-withdrawing groups (e.g., halogens) on the N-aryl ring enhance antiproliferative activity, while methoxy groups may improve solubility but reduce potency .

Pharmacological and Mechanistic Insights

- Bacterial SOS Response Inhibition: The 5-amino-triazole-4-carboxamide scaffold disrupts LexA self-cleavage (IC₅₀ = 32 µM for lead compound 1), critical for SOS response in pathogens like E. coli. Bromine substitution may improve binding to LexA’s β-turn region .

- Anticancer Activity : Analogous compounds show selective inhibition of cancer cell lines (e.g., renal, CNS), with substituents dictating target specificity. Bromine’s bulk may enhance DNA intercalation or kinase inhibition .

- Synthetic Accessibility : Modular synthesis via Huisgen cycloaddition or carboxamide coupling allows rapid diversification. For example, intermediate 33 (4-diethoxymethylbenzyl analog) was synthesized in 70% yield .

Data Tables

Table 1: Physicochemical Properties

| Compound | LogP | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds |

|---|---|---|---|---|

| Target compound | 3.2 | 2 | 6 | 5 |

| 4-Chlorobenzyl analog | 2.8 | 2 | 6 | 5 |

| 4-Fluorobenzyl analog | 2.5 | 2 | 7 | 5 |

Biological Activity

5-amino-1-(4-bromobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the triazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

IUPAC Name: 5-amino-1-(4-bromobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Molecular Formula: C18H17BrFN5O

Molecular Weight: 396.26 g/mol

The biological activity of 5-amino-1-(4-bromobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may act by:

- Inhibition of Enzymatic Activity: The triazole ring can bind to enzymes, inhibiting their function. This is particularly relevant in cancer therapies where enzyme inhibition can lead to reduced tumor growth.

- Modulation of Receptor Activity: The compound may influence G-protein coupled receptors (GPCRs) or other receptor types, altering cellular signaling pathways that promote cell proliferation or survival.

Antitumor Activity

Several studies have evaluated the antitumor potential of triazole derivatives, including this compound. For instance:

- Cytotoxicity Assays: In vitro studies demonstrated that 5-amino-1-(4-bromobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibited significant cytotoxic effects against various cancer cell lines. For example, it showed an IC50 value below 10 µM against breast cancer cell lines (MCF7) and lung cancer cell lines (A549) .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Antibacterial Studies: Research indicated that the compound displayed moderate antibacterial activity against Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis .

Study on Chagas Disease

A notable study focused on optimizing triazole derivatives for treating Chagas disease caused by Trypanosoma cruzi. The study found that compounds similar to 5-amino-1-(4-bromobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide demonstrated significant suppression of parasite burden in infected VERO cells and mouse models . This highlights the potential of this compound as a lead for developing new treatments for neglected diseases.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of triazole derivatives revealed that specific substitutions on the phenyl rings significantly influenced biological activity. For instance:

| Substituent | Effect on Activity |

|---|---|

| Bromine | Increased binding affinity to target proteins |

| Fluorine | Enhanced metabolic stability |

| Methyl | Improved lipophilicity |

This information aids in the rational design of more potent analogs .

Q & A

Q. What are the standard synthetic protocols for 5-amino-1-(4-bromobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and what challenges are encountered during its synthesis?

The synthesis typically involves multi-step reactions, including:

- Huisgen cycloaddition : Formation of the triazole core via azide-alkyne click chemistry under Cu(I) catalysis.

- Substitution reactions : Introduction of the 4-bromobenzyl and 4-fluoro-2-methylphenyl groups via nucleophilic substitution or coupling reactions.

- Carboxamide formation : Condensation of intermediates with appropriate amines. Key challenges include low yields due to steric hindrance from bulky substituents and purification difficulties caused by byproducts. Optimizing solvent polarity (e.g., DMF or THF) and temperature (60–80°C) can improve efficiency .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- NMR spectroscopy : ¹H/¹³C NMR resolves substituent patterns (e.g., bromobenzyl protons at δ 7.2–7.5 ppm; triazole carbons at δ 140–150 ppm) .

- X-ray crystallography : Determines absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the carboxamide and triazole groups) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ at m/z 456.08) .

Q. What preliminary biological activities have been reported for this compound?

Screening studies indicate:

- Enzyme inhibition : Potent activity against carbonic anhydrase IX (IC₅₀ = 0.8 µM) and histone deacetylases (HDACs), suggesting anticancer potential .

- Antimicrobial activity : Moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL) due to halogenated aryl groups enhancing membrane penetration .

Advanced Research Questions

Q. How can researchers optimize the pharmacokinetic properties (e.g., solubility, bioavailability) of this compound?

Strategies include:

- Structural modifications : Introducing hydrophilic groups (e.g., sulfonamides) to the triazole or benzyl moieties .

- Formulation approaches : Nanoencapsulation using PLGA nanoparticles to enhance aqueous solubility (>5 mg/mL) and sustained release .

- Prodrug design : Esterification of the carboxamide to improve intestinal absorption .

Q. What methodologies are used to elucidate the mechanism of action of this compound in disease models?

- Computational docking : Molecular dynamics simulations predict binding to HDAC2 (binding energy = -9.2 kcal/mol) .

- Transcriptomic profiling : RNA-seq analysis of treated cancer cells reveals downregulation of oncogenic pathways (e.g., Wnt/β-catenin) .

- Kinase profiling panels : Broad-spectrum assays (e.g., Eurofins KinaseProfiler) identify off-target effects on tyrosine kinases .

Q. How can contradictory data in biological activity studies be resolved?

- Dose-response validation : Replicate assays across multiple cell lines (e.g., IC₅₀ variability between HeLa vs. MCF-7 cells) .

- Metabolite analysis : LC-MS/MS detects degradation products (e.g., hydrolyzed carboxamide) that may skew results .

- Comparative studies : Benchmark against structurally analogous triazoles (e.g., 5-amino-1-(3-chlorobenzyl) derivatives) to isolate substituent-specific effects .

Q. What advanced synthetic strategies improve yield and scalability?

- Flow chemistry : Continuous synthesis reduces reaction time (2 hours vs. 12 hours batch) and improves reproducibility .

- Microwave-assisted synthesis : Achieves >90% yield for triazole cyclization at 100°C .

- Catalytic systems : Palladium-catalyzed Buchwald-Hartwig coupling for aryl amination (yield: 85%) .

Q. How is selectivity for biological targets evaluated against off-target toxicity?

- In vitro toxicity panels : Assess hepatotoxicity (e.g., HepG2 cell viability) and cardiotoxicity (hERG channel inhibition) .

- In vivo models : Zebrafish assays quantify developmental toxicity (LD₅₀ = 50 µM) .

- Selectivity indexes : Calculate ratios (e.g., IC₅₀ for cancer cells vs. normal fibroblasts) to prioritize derivatives .

Q. Can computational methods predict novel derivatives with enhanced activity?

- QSAR models : Correlate substituent electronegativity (e.g., bromine vs. chlorine) with HDAC inhibition (R² = 0.89) .

- Deep learning : Generative adversarial networks (GANs) propose derivatives with improved binding affinity (ΔG < -10 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.